1h-Benzimidazole-6-sulfonyl chloride
Overview
Description
1H-Benzimidazole-6-sulfonyl chloride is a heterocyclic compound that features a benzimidazole ring fused with a sulfonyl chloride group at the 6th position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science. The presence of both the benzimidazole core and the sulfonyl chloride functional group imparts unique chemical properties, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-6-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of 1H-benzimidazole followed by chlorination. The process typically includes:
Sulfonation: 1H-Benzimidazole is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group.
Chlorination: The resulting sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) to replace the hydroxyl group with a chlorine atom, forming this compound.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-6-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The benzimidazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often employed.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Scientific Research Applications
1H-Benzimidazole-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1H-benzimidazole-6-sulfonyl chloride largely depends on its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in the design of enzyme inhibitors and other bioactive compounds, where the compound can modify specific amino acid residues in proteins, thereby altering their function.
Comparison with Similar Compounds
- 1H-Benzimidazole-2-sulfonyl chloride
- 1H-Benzimidazole-4-sulfonyl chloride
- 1H-Benzimidazole-5-sulfonyl chloride
Comparison: 1H-Benzimidazole-6-sulfonyl chloride is unique due to the position of the sulfonyl chloride group, which influences its reactivity and the types of derivatives it can form. Compared to other isomers, it may exhibit different biological activities and chemical properties, making it a distinct and valuable compound in various applications.
Properties
IUPAC Name |
3H-benzimidazole-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMLTUHOYVRGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655215 | |
Record name | 1H-Benzimidazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094350-38-5 | |
Record name | 1H-Benzimidazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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